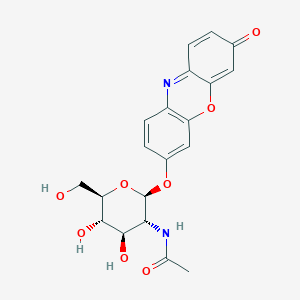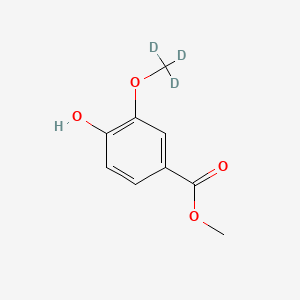
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Descripción general
Descripción
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a complex molecule that is not widely documented in the literature. It is related to other 2-acetamido-2-deoxy-beta-D-glucopyranosides, which are often used in biochemical research . These compounds can serve as substrates for various enzymes, and their reactions can be used to quantify enzyme activity .
Aplicaciones Científicas De Investigación
Biochemical Reagents
This compound is used as a biochemical reagent in various scientific research . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the diagnosis and treatment of diseases .
Antibacterial Activity
Research has shown that this compound exhibits antibacterial activity against Staphylococcus aureus . It has been found to inhibit the action of penicillin-binding protein (PBP2a) of S. aureus . This suggests that it could be used in the development of new antibacterial drugs .
Cell Culture and Transfection
The compound is used in cell culture and transfection studies . Transfection is a technique used to introduce foreign DNA into cells. This compound could be used to study the effects of specific genes on cell function .
Pro-Survival Pathway Activation
There is evidence to suggest that the activation of the O-GlcNAc pathway, which this compound is involved in, is a potential pro-survival pathway . This means that it could be used in research into treatments for conditions where cell survival is compromised .
Wound Healing
In vitro studies have suggested that this compound could be used in the wound healing process . Its antibacterial properties could help to prevent infection, while its involvement in pro-survival pathways could promote cell survival and regeneration .
Drug Development
The compound’s good oral bioavailability and non-toxic nature suggest that it could be used in the development of new drugs . Its potential applications in this area are wide-ranging and could include the treatment of bacterial infections, the promotion of wound healing, and the protection of cells in conditions where their survival is threatened .
Mecanismo De Acción
Target of Action
The primary target of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is Peptidoglycan recognition protein 3 . This protein plays a crucial role in the immune response by recognizing peptidoglycans found in the cell walls of bacteria, leading to the activation of immune cells.
Mode of Action
It is believed to interact with its target protein, leading to changes in the protein’s activity
Biochemical Pathways
Given its target, it is likely involved in pathways related to the immune response, particularly those involving the recognition and response to bacterial infections .
Result of Action
Given its target, it is likely to modulate the immune response, particularly in the context of bacterial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Specific information on how these factors influence the action of resorufinyl 2-acetamido-2-deoxy-beta-d-glucopyranoside is currently lacking .
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-oxophenoxazin-3-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-9(24)21-17-19(27)18(26)16(8-23)30-20(17)28-11-3-5-13-15(7-11)29-14-6-10(25)2-4-12(14)22-13/h2-7,16-20,23,26-27H,8H2,1H3,(H,21,24)/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDDOHARTZNGH-LASHMREHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)